molecular formula C14H20BrNO2 B13082448 tert-Butyl 4-(2-bromoethyl)benzylcarbamate

tert-Butyl 4-(2-bromoethyl)benzylcarbamate

Cat. No.: B13082448
M. Wt: 314.22 g/mol
InChI Key: JIILHSPIMUXCND-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromoethyl)benzylcarbamate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a 2-bromoethyl group and a tert-butyl group. This compound is often used in organic synthesis as a building block for more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromoethyl)benzylcarbamate typically involves the reaction of 4-(2-bromoethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-bromoethyl)benzylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-bromoethyl)benzylcarbamate is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability .

Biology: In biological research, this compound is used to modify biomolecules. It can be attached to proteins or nucleic acids to study their functions and interactions .

Medicine: this compound is used in the development of new drugs. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromoethyl)benzylcarbamate involves its reactivity towards nucleophiles. The bromine atom in the 2-bromoethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)benzylcarbamate
  • tert-Butyl 4-(2-aminoethyl)benzylcarbamate
  • tert-Butyl benzylcarbamate

Comparison:

Conclusion

tert-Butyl 4-(2-bromoethyl)benzylcarbamate is a versatile compound with significant applications in various fields of scientific research. Its reactivity and stability make it a valuable building block in organic synthesis, and its ability to undergo various chemical reactions allows for the creation of complex molecules. The compound’s unique properties and applications highlight its importance in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[[4-(2-bromoethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17)

InChI Key

JIILHSPIMUXCND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCBr

Origin of Product

United States

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